beta-Fenchyl alcohol
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Overview
Description
Beta-Fenchyl alcohol: is a monoterpenoid alcohol with the molecular formula C10H18O . It is a colorless or white solid that occurs widely in nature. This compound is known for its pleasant camphoraceous, woody, and pine-like aroma, making it a valuable component in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Fenchyl alcohol can be synthesized through the hydration of alkenes. One common method involves the hydration of beta-pinene using acidic conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of fenchone . This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Acyl chlorides, bases
Major Products Formed:
Oxidation: Fenchone
Reduction: Fenchane
Substitution: Beta-Fenchyl esters
Scientific Research Applications
Beta-Fenchyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which beta-Fenchyl alcohol exerts its effects involves its interaction with cellular membranes and enzymes. It is known to disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, this compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
- Fenchol
- Fenchone
- Borneol
- Camphor
Comparison: Beta-Fenchyl alcohol is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers like fenchol and fenchone . While fenchol and fenchone are also used in the fragrance industry, this compound is preferred for its more intense and pleasant aroma. Additionally, this compound’s antimicrobial and anti-inflammatory properties make it more versatile in medicinal applications compared to borneol and camphor .
Properties
CAS No. |
64439-31-2 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |
InChI Key |
IAIHUHQCLTYTSF-QXFUBDJGSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1)C([C@H]2O)(C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C |
Origin of Product |
United States |
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